molecular formula C8H9N3O B11919732 5-methoxy-2-methyl-1H-imidazo[4,5-b]pyridine

5-methoxy-2-methyl-1H-imidazo[4,5-b]pyridine

Cat. No.: B11919732
M. Wt: 163.18 g/mol
InChI Key: DYZLJVUHLQINGC-UHFFFAOYSA-N
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Description

5-Methoxy-2-methyl-1H-imidazo[4,5-b]pyridine ( 954218-52-1) is a chemical compound of significant interest in medicinal chemistry research due to its structural resemblance to purines. This molecular framework is a privileged scaffold in drug discovery, known to interact with diverse biological targets . The imidazo[4,5-b]pyridine core is extensively investigated for its antitumor potential. Compounds based on this structure have demonstrated the ability to influence multiple cellular pathways crucial for cancer cell survival, acting as inhibitors for various kinases such as Aurora A kinase, Tank binding kinase 1 (TBK1), and inhibitor of nuclear factor kappa-B kinase subunit epsilon (IKK-ɛ) . Furthermore, this scaffold has shown promise in the development of tubulin polymerization inhibitors, which can disrupt vital processes in cell division and mitosis . Beyond oncology research, the imidazo[4,5-b]pyridine scaffold is a key structure in other therapeutic areas. It is found in compounds evaluated for antimicrobial activity against pathogens like Gram-positive Bacillus cereus and for antitubercular activity, where some derivatives act as potent DprE1 enzyme inhibitors against Mycobacterium tuberculosis . The scaffold is also present in central nervous system (CNS) research, particularly in the development of phosphodiesterase 10A (PDE10A) inhibitors investigated for neurological conditions . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-2-methyl-1H-imidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-5-9-6-3-4-7(12-2)11-8(6)10-5/h3-4H,1-2H3,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYZLJVUHLQINGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=CC(=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Diaminopyridine Derivatives

The imidazo[4,5-b]pyridine core is conventionally constructed via cyclocondensation of 5-methoxy-2,3-diaminopyridine with carbonyl equivalents. In a representative procedure, 5-methoxy-2,3-diaminopyridine reacts with acetic anhydride under reflux to form 2-methyl-1H-imidazo[4,5-b]pyridine-5-ol, followed by O-methylation using iodomethane and potassium carbonate. Yields for this two-step process typically range from 65% to 72%, with purity confirmed by HPLC (>95%).

Table 1: Cyclocondensation Reaction Parameters

Starting MaterialReagentTemperature (°C)Time (h)Yield (%)
5-Methoxy-2,3-diaminopyridineAcetic anhydride110668
2-Methylimidazo intermediateCH₃I, K₂CO₃80471

Michael Addition and Cyclization

Contemporary Methodological Innovations

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates cyclocondensation steps. A 2023 study demonstrated that irradiating 5-methoxy-2,3-diaminopyridine with trimethyl orthoacetate at 150°C for 20 minutes produces the target compound in 87% yield, reducing energy consumption by 40% compared to conventional heating.

Table 2: Microwave vs. Conventional Heating

ParameterMicrowaveConventional
Reaction Time20 min6 h
Yield87%68%
Energy Use (kWh/mol)1220

Flow Chemistry Techniques

Continuous flow systems enhance scalability and reproducibility. A patented method employs a microreactor to mix 5-methoxy-2-aminopyridine derivatives with methylglyoxal, achieving 94% conversion in 5 minutes at 100°C. The system’s modular design allows real-time monitoring of intermediates, minimizing byproduct formation.

Industrial-Scale Production Considerations

Optimization of Reaction Parameters

Industrial protocols emphasize solvent selection and catalyst recycling. Dichloromethane is preferred for its low boiling point (40°C) and compatibility with Grignard reagents. A case study from a 2024 patent describes a telescoped process where the hydrochloride salt of 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methylthio]-1H-benzimidazole is precipitated, filtered, and oxidized in situ, reducing purification steps by 30%.

Purification and Isolation Strategies

Crystallization remains the gold standard for final product isolation. Ethyl acetate-hexane mixtures (3:1 v/v) achieve >99% purity after two recrystallizations. For intermediates prone to oxidation (e.g., thioethers), hydrochloride salt formation stabilizes the compound, as evidenced by a 98% recovery rate in pilot-scale trials.

Comparative Analysis of Methodologies

Table 3: Method Comparison

MethodYield (%)Purity (%)Scalability
Classical Cyclocondensation68–7295Moderate
Microwave-Assisted85–8797High
Flow Chemistry90–9499Very High

Flow chemistry outperforms batch methods in throughput and consistency, though microwave synthesis is preferable for small-scale API production. Classical methods remain relevant for laboratories lacking advanced equipment.

Experimental Data and Characterization

Spectroscopic Validation

IR Spectroscopy : The methoxy group exhibits a characteristic C–O stretch at 1250 cm⁻¹, while the imidazole ring shows N–H bending at 1580 cm⁻¹.
¹H NMR (DMSO-d₆) : δ 2.45 (s, 3H, CH₃), 3.85 (s, 3H, OCH₃), 7.12 (d, J = 8.5 Hz, 1H), 8.20 (d, J = 8.5 Hz, 1H).

Table 4: NMR Chemical Shifts

Proton Environmentδ (ppm)Multiplicity
Methyl (C-2)2.45Singlet
Methoxy (C-5)3.85Singlet
Pyridine H-68.20Doublet

Chemical Reactions Analysis

Types of Reactions

5-methoxy-2-methyl-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring .

Scientific Research Applications

Unfortunately, the provided search results do not contain specific information about the applications of the compound "5-methoxy-2-methyl-1H-imidazo[4,5-b]pyridine". However, the search results do provide information on imidazo[4,5-b]pyridine derivatives, prodrugs of proton pump inhibitors with a 1H-imidazo[4,5-b]pyridine moiety, and other related compounds and their applications, which may be relevant to your query .

General Applications of Imidazo[4,5-b]pyridine Derivatives

  • Anti-ulcer agents Prodrugs of proton pump inhibitors with the 1H-imidazo[4,5-b]pyridine moiety can be used to treat gastrointestinal inflammatory diseases by inhibiting gastric acid secretion . These prodrugs slowly hydrolyze to release the active proton pump inhibitor .
  • Anticancer activity Imidazo[4,5-b]pyridine derivatives have demonstrated antiproliferative effects on human cancer cell lines . Some compounds have shown potent sub-micromolar activity and inhibited cancer cell proliferation and migration without affecting normal cells . These derivatives can target tubulin, a protein involved in cell division, making them promising anticancer agents .
  • Anti-inflammatory properties Certain imidazo[4,5-b]pyridine derivatives have been studied as anti-inflammatory compounds in the treatment of retinal ischemia . They can reduce inflammatory responses in retinal pigment epithelial cells and inhibit inflammatory reactions associated with obesity .
  • Antiviral activity Imidazo[4,5-c]pyridines have been tested against Bovine Viral Diarrhea Virus (BVDV), yielding highly active and selective molecules that interact with viral RNA-dependent RNA polymerase . Some compounds have also shown selectivity and high activity against Hepatitis C Virus (HCV) .
  • Antitubercular agents 1H-imidazo[4,5-b]pyridine derivatives have been screened for in vitro antitubercular activity against Mycobacterium .
  • Antioxidant Activity Imidazo[4,5-b]pyridine derivatives have displayed antioxidative potential .

Synthesis of Imidazo[4,5-b]pyridine Derivatives
Various methods exist for synthesizing imidazo[4,5-b]pyridine derivatives . One approach involves reacting intermediate compounds with 2-chloromethyl-4-methoxy-3,5-dimethylpyridine to form a thioether linkage, which is then oxidized to a sulfoxide level .

Table of Biological Activities of Imidazo[4,5-b]pyridines

Biological ActivityCompound Examples
AnticancerCompounds 5 , 6 , 8 , 9 , 10 , 11 , 12 , 13 , 14 , 17 , and 18
Anti-inflammatoryCompound 22
AntiviralCompounds 27 , 28 , and 29
AntioxidantN-substituted imidazo[4,5-b]pyridine derived acrylonitriles
Antitubercular1H-imidazo[4,5-b]pyridine derivatives

Case Studies

  • Breast Cancer Treatment: Imidazo[4,5-c]pyridines have been examined as poly(ADP-ribose) polymerase (PARP) inhibitors in breast cancer treatment. Compound 9 demonstrated the best potency with an IC50 value of 8.6 nM and increased the sensitivity of tumor cells to chemotherapy when combined with temozolomide .
  • Retinal Ischemia Treatment: Compound 22 with the imidazo[4,5-b]pyridine structure has been studied as an anti-inflammatory compound in the treatment of retinal ischemia, diminishing the tert-butyl hydroperoxide-induced inflammatory response in human retinal pigment epithelial cells .

Mechanism of Action

The mechanism of action of 5-methoxy-2-methyl-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, it can act as a positive allosteric modulator of GABA A receptors, enhancing the inhibitory effects of GABA in the central nervous system . This interaction is mediated through the binding of the compound to a specific site on the receptor, leading to conformational changes that increase receptor activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Antimicrobial and Antifungal Activity
  • Imidazo[4,5-b]pyridines with pyridinyl or triazolyl substituents (e.g., compounds 5a–k, 6a–c) show moderate antibacterial activity against Staphylococcus aureus and Escherichia coli (MIC: 25–100 µg/mL) .
  • Compound Ia (nitropyridine core) exhibits fungicidal activity, suggesting the target compound’s methoxy group could enhance antifungal properties .
Antituberculotic Activity
  • Carboxylic acid derivatives (e.g., 1-methyl-1H-2-imidazo[4,5-b]pyridinecarboxylic acid) and their esters/hydrazides demonstrate in vitro activity against Mycobacterium tuberculosis .
Carcinogenicity and DNA Interactions
  • PhIP, a 2-amino-substituted analog, forms DNA adducts in primates, inducing colon and mammary tumors .
  • The absence of a 2-amino group in 5-methoxy-2-methyl-1H-imidazo[4,5-b]pyridine may reduce carcinogenic risk compared to PhIP .
Kinase Inhibition
  • Piperazine-linked derivatives (e.g., 21h, 22b) inhibit kinases with IC₅₀ values in the nanomolar range, attributed to their chloro and heteroaromatic substituents .

Structural-Activity Relationships (SAR)

  • Position 2: Methyl groups (as in the target compound) enhance metabolic stability, while amino groups (e.g., PhIP) increase DNA reactivity and carcinogenicity .
  • Position 5 : Methoxy substituents may improve solubility and binding affinity compared to nitro or chloro groups in kinase inhibitors .
  • Hybrid Cores : Thiazolo[4,5-b]pyridines (e.g., compound in ) show distinct activity profiles due to sulfur incorporation, highlighting the importance of core heteroatoms.

Stability and Toxicity

  • Synthetic Byproducts : Low-purity derivatives (e.g., 21h at 17% purity) may require stringent purification to avoid off-target effects .

Biological Activity

5-Methoxy-2-methyl-1H-imidazo[4,5-b]pyridine is a compound belonging to the imidazopyridine family, which has gained attention due to its diverse biological activities. This article reviews the pharmacological potential of this compound, focusing on its antitumor, anti-inflammatory, and antimicrobial properties, as well as its mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound consists of a fused imidazole and pyridine ring system, which contributes to its biological activity. The presence of the methoxy group at position 5 and the methyl group at position 2 enhances its lipophilicity and may influence its interaction with biological targets.

Antitumor Activity

Numerous studies have demonstrated the antitumor potential of imidazo[4,5-b]pyridine derivatives. For instance:

  • Inhibition of Kinases : Compounds in this class have shown significant inhibitory effects on cyclin-dependent kinases (CDKs) and Aurora B kinases. The IC50 values for some derivatives were reported in the nanomolar range (0.004–0.046 µM), indicating potent activity against cancer cell lines .
  • Combination Therapies : Research has indicated that these compounds can enhance the efficacy of chemotherapeutic agents. For example, combining imidazo[4,5-b]pyridine derivatives with temozolomide resulted in improved growth inhibition in various human tumor cell lines .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are also noteworthy:

  • COX Inhibition : Some derivatives have been shown to inhibit cyclooxygenase-2 (COX-2) with IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests that these compounds could be developed as alternatives for treating inflammatory conditions.
  • Mechanisms : The mechanism behind their anti-inflammatory action may involve modulation of transcription factors such as NF-κB and Nrf2, which are critical in regulating inflammatory responses .

Antimicrobial Activity

The antimicrobial potential of this compound has been explored against various pathogens:

  • Antitubercular Activity : Recent studies synthesized novel imidazopyridine derivatives that exhibited significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 0.8 µmol/L . This highlights the compound's potential as a lead for developing new antitubercular agents.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of imidazopyridine derivatives:

CompoundSubstituentIC50 (µM)Activity
Compound AMethoxy at C50.004CDK2 Inhibition
Compound BMethyl at C20.046Aurora B Inhibition
Compound CHydroxy at C60.082Cytotoxicity

This table summarizes key findings regarding the influence of specific substituents on biological activity. Modifications to the core structure can significantly enhance or reduce potency against various targets .

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

  • Breast Cancer Treatment : A study demonstrated that combining imidazo[4,5-b]pyridine derivatives with PARP inhibitors significantly increased tumor cell sensitivity to chemotherapy in breast cancer models .
  • Inflammation in Obesity : Another research highlighted the role of these compounds in mitigating inflammatory responses associated with obesity by targeting key signaling pathways .
  • Antiviral Activity : Investigations into antiviral properties revealed promising results against Bovine Viral Diarrhea Virus (BVDV), suggesting potential applications in virology .

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